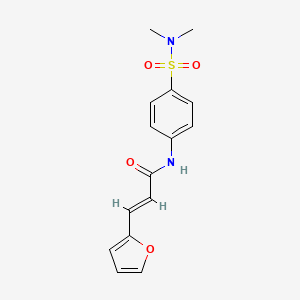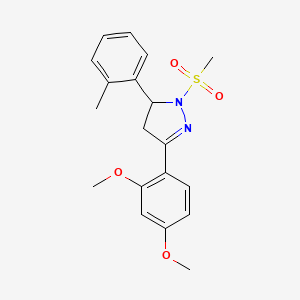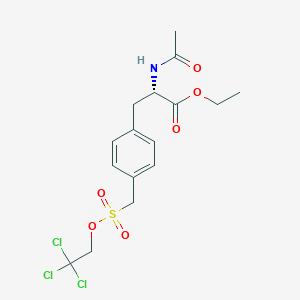![molecular formula C11H13N3O4S2 B2870534 N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034419-32-2](/img/structure/B2870534.png)
N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide” is a chemical compound. It contains a thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Molecular Structure Analysis
Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity . It occurs in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .
Applications De Recherche Scientifique
Microbiological Activity
The oxolane derivative of the compound has been synthesized and tested for its microbiological activity. It has shown promising results against various strains of bacteria and pathogenic yeasts. For instance, derivatives with a quaternary nitrogen atom and a hydroxyl group linked to the oxolane ring have been evaluated against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, Gram-positive staphylococci such as Staphylococcus aureus, and pathogenic yeasts of the genus Candida spp. .
Antiviral Entry Inhibition
Honokiol derivatives bearing the oxolane structure have been investigated as potential viral entry inhibitors against SARS-CoV-2. These derivatives were tested in a pseudovirus model, and some showed significant antiviral entry effect with low IC50 values, indicating their potential as antiviral agents .
Carbohydrate Radical Modeling
The compound’s motif, particularly the 3-hydroxyoxolan-3-yl part, has been used in modeling carbohydrate radicals. These radicals are significant in understanding the behavior of carbohydrates under various conditions, including their dissociation patterns upon photoexcitation .
Drug Synthesis
The oxolane ring, a component of the compound, is a key fragment in the synthesis of many natural and synthetic compounds with a wide spectrum of biological activities. Its synthesis involves reduction and dehydration/cyclization processes, which are fundamental in drug development .
Structural Analysis of Muscarine
The compound’s oxolane ring conformation has been compared to muscarine’s crystal structures. This analysis is crucial for understanding the structural aspects of muscarine-like compounds and their biological interactions .
Antimicrobial Potential Evaluation
The compound has been used to synthesize new muscarine-type derivatives, which were then subjected to antimicrobial potential evaluation. This research is vital for discovering new antimicrobial agents, especially those with a novel mechanism of action .
Propriétés
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S2/c15-11(4-5-18-7-11)6-12-20(16,17)9-3-1-2-8-10(9)14-19-13-8/h1-3,12,15H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDARRNQFRNMBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNS(=O)(=O)C2=CC=CC3=NSN=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}prop-2-enamide](/img/structure/B2870451.png)

![Ethyl 3-(3-chlorophenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2870455.png)

![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2870457.png)

![1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanol](/img/structure/B2870459.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4-difluoro-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2870460.png)
![2-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2870462.png)


![1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2870468.png)
![[2-(2,6-Difluoroanilino)-2-oxoethyl] 2,4-dichlorobenzoate](/img/structure/B2870469.png)
![N-isopropyl-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2870470.png)